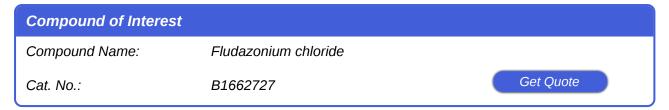


In-Depth Technical Guide: Synthesis and Characterization of Fludazonium Chloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fludazonium chloride, identified by the code R23633, is a quaternary imidazolium-based compound recognized for its potent antifungal properties. This technical guide provides a comprehensive overview of the synthesis and characterization of **Fludazonium chloride**. It includes a detailed experimental protocol for its preparation, a summary of its physicochemical properties, and an exploration of its mechanism of action as an antifungal agent. The information presented is intended to support researchers and professionals engaged in the development of novel antifungal therapies.

Chemical Properties and Data

Fludazonium chloride is a complex molecule with the systematic name 1-[2,4-dichloro-β-(2,4-dichlorobenzyloxy)phenethyl]-3-(p-fluorophenacyl)imidazolium chloride. Its chemical structure and key properties are summarized below.



Property	Value	Reference
CAS Number	53597-28-7	[1]
Molecular Formula	C26H20Cl5FN2O2	[2]
Molecular Weight	588.71 g/mol	[2]
Canonical SMILES	O=C(C1=CC=C(F)C=C1)C[N+] 2=CN(CC(C3=CC=C(CI)C=C3 CI)OCC4=CC=C(CI)C=C4CI)C =C2.[CI-]	[3]
Solubility	Soluble in DMSO	[3]
Storage	Store at -20°C	[3]

Synthesis of Fludazonium Chloride

The synthesis of **Fludazonium chloride** involves a multi-step process. A plausible synthetic route, based on available information for structurally related compounds, is the quaternization of a substituted imidazole with an appropriate alkyl halide. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of a Fludazonium Chloride Analog

This protocol describes the synthesis of a close structural analog, 1-(2,4-dichlorobenzyl)-3-[2,4-dichloro- β -(2,4-dichlorobenzyloxy)phenethyl]-imidazolium chloride, which provides a foundational method for the synthesis of **Fludazonium chloride**.

Materials:

- 1-[2,4-dichloro-β-(2,4-dichlorobenzyloxy)-phenethyl]imidazole
- 2,4-dichlorobenzyl chloride
- Acetone



- Diisopropyl ether
- Xylene
- 2-Propanol

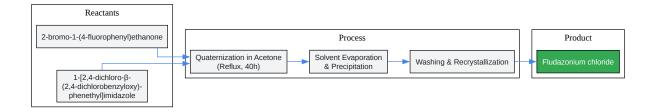
Procedure:

- A mixture of 15 parts of 1-[2,4-dichloro-β-(2,4-dichlorobenzyloxy)-phenethyl]imidazole and 60 parts of 2,4-dichlorobenzyl chloride is prepared in 120 parts of acetone as the solvent.[4]
- The resulting mixture is stirred at reflux temperature for 40 hours.
- After the reaction period, the mixture is warmed to evaporate the majority of the solvent.
- The concentrated residue is then poured into disopropyl ether, causing the imidazolium chloride product to separate as an oil.[4]
- The ether is decanted, and the oily residue is washed with warm xylene.[4]
- The washed residue is then triturated in 2-propanol, which should induce solidification of the product.[4]
- The solid product is collected by filtration, washed with 2-propanol, and subsequently dried.
 [4]

Note: This protocol serves as a template. For the synthesis of **Fludazonium chloride**, 2,4-dichlorobenzyl chloride would be replaced with 2-bromo-1-(4-fluorophenyl)ethanone. Optimization of reactants, solvents, and reaction conditions would be necessary to achieve a good yield and purity.

Synthesis Workflow





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Caption: Synthesis workflow for **Fludazonium chloride**.

Characterization

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized **Fludazonium chloride**. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: To determine the proton environment of the molecule, confirming the presence of aromatic, aliphatic, and imidazolium protons and their respective integrations.
- ¹³C NMR: To identify the number of unique carbon atoms and their chemical environments, providing further structural confirmation.

Mass Spectrometry (MS)

• Electrospray Ionization (ESI-MS): To determine the molecular weight of the cation and observe characteristic fragmentation patterns, confirming the molecular formula.

High-Performance Liquid Chromatography (HPLC)

To assess the purity of the synthesized compound and to quantify it in various matrices.



Note: Specific quantitative data from these characterization techniques for **Fludazonium chloride** are not readily available in the public domain and would need to be generated experimentally.

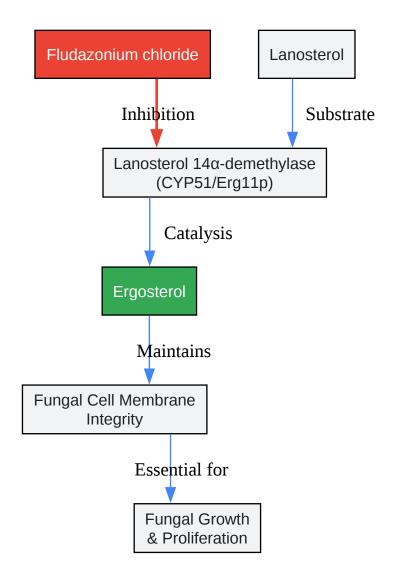
Antifungal Mechanism of Action

Fludazonium chloride belongs to the azole class of antifungal agents. The primary mechanism of action for azole antifungals is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[5][6][7][8]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The antifungal activity of **Fludazonium chloride** is believed to stem from its interaction with the fungal cytochrome P450 enzyme, lanosterol 14α -demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol.[5][6][7][8] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane.[7] This disruption of membrane integrity and function ultimately results in the inhibition of fungal growth and cell death.





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